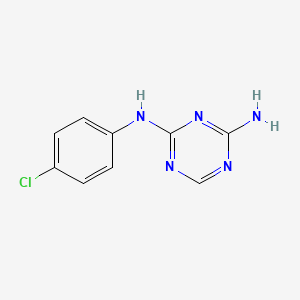

Chlorazanil

Descripción

This compound is a triazine derivative and diuretic agent. This compound appears to prevent the absorption of sodium and chloride in the distal convoluted tubule.

See also: this compound Hydrochloride (active moiety of).

Propiedades

IUPAC Name |

2-N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN5/c10-6-1-3-7(4-2-6)14-9-13-5-12-8(11)15-9/h1-5H,(H3,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRZQHIVOIFJEEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC=NC(=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0049026 | |

| Record name | Chlorazanil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500-42-5 | |

| Record name | Chlorazanil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorazanil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorazanil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorazanil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.186 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORAZANIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48SN4K3W0E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Chlorazanil: A Technical Guide to its Diuretic Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorazanil is a triazine-derivative diuretic agent that primarily exerts its effects by inhibiting sodium and chloride reabsorption in the distal convoluted tubule of the nephron. This action is characteristic of thiazide-like diuretics and leads to an increase in the excretion of sodium, chloride, and water. Emerging evidence also points to a secondary mechanism involving the modulation of renal prostaglandin synthesis, which may contribute to its overall diuretic and renal hemodynamic effects. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, supported by available quantitative data, detailed experimental methodologies for diuretic assessment, and visual representations of the key pathways.

Core Mechanism of Action: Inhibition of the Na+/Cl- Cotransporter

The principal mechanism of action of this compound is the inhibition of the Na+/Cl- cotransporter (NCC), located on the apical membrane of the epithelial cells of the distal convoluted tubule (DCT).[1][2] By blocking the NCC, this compound prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. This leads to an increased concentration of these ions in the tubular lumen, which in turn osmotically retains water, resulting in diuresis.

Signaling Pathway

The inhibition of the NCC by this compound is a direct interaction with the transporter protein. This leads to a cascade of events within the nephron, ultimately resulting in increased excretion of electrolytes and water.

Secondary Mechanism: Modulation of Renal Prostaglandins

In addition to its direct action on the NCC, studies in animal models suggest that this compound may also exert its diuretic effect through the modulation of renal prostaglandins. Specifically, this compound has been shown to enhance the urinary excretion of prostaglandin E2 (PGE2) and F2alpha (PGF2α).[3] This effect is thought to be due to an increase in prostaglandin synthesis. Prostaglandins, particularly PGE2, are known to play a role in regulating renal blood flow and sodium and water excretion.

Proposed Signaling Pathway

The exact mechanism by which this compound increases prostaglandin synthesis is not fully elucidated, but it is hypothesized to involve an increase in the availability of prostaglandin precursors.

Quantitative Data on Diuretic Effects

The following table summarizes the quantitative effects of this compound on urine volume and electrolyte excretion as observed in a study on conscious unloaded Sprague-Dawley female rats.

| Parameter | Control | This compound (10 mg/kg orally) |

| Urinary Prostaglandin E2 Excretion | 51 ± 9 ng/kg/6 hrs | 813 ± 112 ng/kg/6 hrs |

| Urinary Flow Rate | 12.8 ± 0.6 ml/kg/6 hrs | 42.0 ± 1.4 ml/kg/6 hrs |

| Urinary Sodium Excretion | 0.96 ± 0.12 mmol/kg/6 hrs | 3.86 ± 0.33 mmol/kg/6 hrs |

| Urinary Potassium Excretion | Unchanged | Unchanged |

Experimental Protocols

The assessment of the diuretic activity of compounds like this compound typically involves a combination of in vivo and in vitro experimental models.

In Vivo Diuretic Activity Assessment (Lipschitz Test)

This is a standard method for screening diuretic activity in rodents.

Methodology:

-

Animal Model: Male or female Wistar or Sprague-Dawley rats are commonly used.

-

Acclimatization: Animals are housed in metabolic cages for several days before the experiment to allow for adaptation and to minimize stress.

-

Fasting: Animals are fasted overnight with free access to water to ensure uniform gastrointestinal conditions.

-

Hydration: A saline load is administered orally to ensure adequate urine flow.

-

Dosing: The test compound (this compound), a standard diuretic (e.g., hydrochlorothiazide), or the vehicle is administered, typically via oral gavage.

-

Urine Collection: Urine is collected in graduated cylinders at predetermined time points.

-

Analysis: The total volume of urine is measured, and electrolyte concentrations (Na+, K+, Cl-) are determined using techniques like flame photometry or ion-selective electrodes.

In Vitro Assessment: Isolated Perfused Tubule

This technique allows for the direct investigation of the effects of a compound on a specific segment of the nephron.

Methodology:

-

Tubule Dissection: A specific segment of the nephron, such as the distal convoluted tubule, is microdissected from a kidney slice.

-

Perfusion Setup: The isolated tubule is mounted on a system of concentric pipettes that allow for the perfusion of an artificial tubular fluid through the lumen and bathing of the tubule in a peritubular solution.

-

Drug Application: this compound is added to the luminal perfusate or the peritubular bath.

-

Measurement of Transport: Changes in the composition of the collected perfusate are analyzed to determine the effect of the drug on ion and water transport. Transepithelial voltage can also be measured.

Conclusion

This compound's primary diuretic mechanism is the inhibition of the Na+/Cl- cotransporter in the distal convoluted tubule, a mode of action it shares with thiazide-like diuretics. This leads to increased natriuresis and diuresis. Additionally, its ability to enhance renal prostaglandin synthesis presents a secondary mechanism that may contribute to its overall renal effects. Further research is warranted to fully elucidate the molecular interactions between this compound and the NCC and to explore the clinical relevance of its effects on prostaglandin metabolism. The experimental protocols outlined in this guide provide a framework for future investigations into the pharmacology of this compound and other novel diuretic agents.

References

- 1. This compound Hydrochloride | C9H9Cl2N5 | CID 23616906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Differences in Chlorthalidone's Mechanism of Action vs Hydrochlorothiazide and Its Clinical Relevance [ebmconsult.com]

- 3. Enhancement of urine prostaglandin excretion by this compound in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical and Physical Properties of Chlorazanil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorazanil is a diuretic agent belonging to the diamino-1,3,5-triazine class of compounds.[1] First reported in the mid-20th century, it functions by inhibiting the reabsorption of sodium and chloride ions, primarily in the distal convoluted tubules of the kidney.[1][2] This guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, mechanism of action, and detailed experimental protocols for its study.

Chemical and Physical Properties

This compound is a white to off-white solid compound.[3] The core chemical structure is a 1,3,5-triazine ring substituted with two amino groups and a 4-chlorophenylamino group. It is also available as a hydrochloride salt, which can alter its physical properties such as melting point and solubility.[2]

Data Presentation

The key chemical and physical properties of this compound and its hydrochloride salt are summarized in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers and Molecular Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine | |

| Synonyms | Triazurol, Orpizin, Diurazine, ASA-226 | |

| CAS Number | 500-42-5 | |

| Molecular Formula | C₉H₈ClN₅ | |

| Molecular Weight | 221.64 g/mol | |

| Appearance | White to off-white solid |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Melting Point | 233-234 °C or 256-258 °C (polymorphism may exist) | [No new reference] |

| Solubility in DMSO | 110 mg/mL (requires sonication and warming) | |

| Solubility in Water | Data not readily available. A related compound, 2,4-diamino-6-chloro-1,3,5-triazine, has a calculated log water solubility (logWS) of -2.35 mol/L, suggesting very low aqueous solubility for this compound. | |

| Solubility in Ethanol | Data not readily available. | |

| Solubility in Methanol | Data not readily available. | |

| pKa | Experimental data not readily available in cited literature. | |

| IC₅₀ (on NCC) | Data not readily available in cited literature. |

Table 3: Properties of this compound Hydrochloride

| Property | Value | Reference(s) |

| CAS Number | 2019-25-2 | |

| Molecular Formula | C₉H₉Cl₂N₅ | |

| Molecular Weight | 258.11 g/mol | |

| Melting Point | 277-278 °C | [No new reference] |

| Solubility | Soluble in DMSO. |

Mechanism of Action

This compound exerts its diuretic effect by targeting the distal convoluted tubule (DCT) in the nephron of the kidney. It is understood to inhibit the Na⁺-Cl⁻ cotransporter (NCC), a key protein responsible for reabsorbing approximately 5-10% of filtered sodium chloride from the tubular fluid back into the blood. By blocking this transporter, this compound increases the excretion of sodium and chloride ions in the urine. This leads to an osmotic increase in water excretion, resulting in diuresis.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the evaluation of its diuretic activity.

Synthesis of this compound

The synthesis of 2,4-diamino-1,3,5-triazines is commonly achieved through the condensation of a biguanide derivative with an ester. The following protocol is adapted for the synthesis of this compound.

Objective: To synthesize N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine from 4-chlorophenyl biguanide hydrochloride.

Materials:

-

4-chlorophenyl biguanide hydrochloride

-

Anhydrous Methanol (MeOH)

-

Sodium Methoxide (NaOMe)

-

An appropriate ester (e.g., Formic acid ester like ethyl formate)

-

Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Set up a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

-

Dissolve 4-chlorophenyl biguanide hydrochloride (1 equivalent) in anhydrous methanol in the flask and cool the solution to 0°C in an ice bath.

-

While stirring, add sodium methoxide (10-15 equivalents) to the cooled solution. This deprotonates the biguanide hydrochloride, forming the free base.

-

To this cooled mixture, add the ester (e.g., ethyl formate, 1.3-1.5 equivalents) dropwise.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.

-

Maintain the reflux for several hours (typically 2-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. A precipitate of this compound may form.

-

Filter the crude product and wash the precipitate with cold methanol and then water to remove unreacted starting materials and salts.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

-

Dry the purified product under vacuum.

Diuretic Activity Assay in a Rat Model

This protocol describes a standard method for evaluating the diuretic, natriuretic, and kaliuretic activity of a test compound in rats.

Objective: To determine the diuretic effect of this compound by measuring urine output and electrolyte excretion in saline-loaded rats.

Materials:

-

Male Wistar or Sprague-Dawley rats (150-250 g)

-

This compound

-

Furosemide (positive control)

-

Vehicle (e.g., 0.9% saline with 0.5% Tween 80)

-

Metabolic cages for individual housing and urine collection

-

Oral gavage needles

-

Graduated cylinders for urine volume measurement

-

Flame photometer or ion-selective electrodes for Na⁺ and K⁺ analysis

-

Chloride titrator or colorimetric assay kit for Cl⁻ analysis

Procedure:

-

Animal Acclimatization: House the rats in standard conditions for at least one week before the experiment.

-

Fasting: Fast the animals for 18 hours prior to the experiment, with free access to water.

-

Grouping: Randomly divide the rats into groups (n=6 per group):

-

Group I: Negative Control (Vehicle only)

-

Group II: Positive Control (Furosemide, e.g., 10 mg/kg)

-

Group III-V: Test Groups (this compound at various doses, e.g., 100, 200, 400 mg/kg)

-

-

Hydration: Administer a saline load (0.9% NaCl, 15-25 mL/kg body weight) orally to all animals to ensure a uniform state of hydration and promote diuresis.

-

Dosing: Immediately after the saline load, administer the respective treatments (vehicle, furosemide, or this compound) to each group via oral gavage.

-

Urine Collection: Place each rat in an individual metabolic cage. Collect urine for a period of 5 to 6 hours. Record the total volume of urine for each animal.

-

Sample Analysis:

-

Volume: Measure the cumulative urine volume for each rat.

-

Electrolytes: Centrifuge the urine samples to remove any contaminants. Analyze the supernatant for Na⁺, K⁺, and Cl⁻ concentrations using a flame photometer or other appropriate analytical instruments.

-

-

Data Analysis:

-

Calculate the mean urine volume and electrolyte excretion for each group.

-

Calculate the Diuretic Index = (Urine volume of test group) / (Urine volume of control group).

-

Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to compare the test groups to the negative control. A p-value < 0.05 is typically considered significant.

-

Determination of pKa

Method 1: Potentiometric Titration

-

A solution of this compound is prepared in a suitable solvent (often a co-solvent system like methanol-water if aqueous solubility is low).

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant added) is plotted.

-

The pKa is determined from the pH at the half-equivalence point, where half of the compound has been neutralized.

Method 2: UV-Vis Spectrophotometry

-

A series of buffer solutions with known pH values are prepared.

-

A constant concentration of this compound is added to each buffer solution.

-

The UV-Vis absorbance spectrum of each solution is recorded.

-

As the pH changes, the protonation state of this compound will change, leading to a shift in the absorbance spectrum.

-

The pKa is calculated by analyzing the change in absorbance at a specific wavelength as a function of pH.

Conclusion

This compound is a well-characterized diuretic of the triazine class with a clear mechanism of action involving the inhibition of the Na⁺-Cl⁻ cotransporter in the distal convoluted tubule. This guide has provided a consolidated resource on its chemical and physical properties, along with detailed, actionable protocols for its synthesis and pharmacological evaluation. While specific quantitative data on aqueous solubility, pKa, and NCC inhibitory potency are not widely available in public literature, the methodologies described herein provide a clear path for researchers to determine these parameters experimentally. The provided workflows and diagrams serve as a practical reference for laboratory work and further drug development efforts centered on this compound and related triazine derivatives.

References

- 1. fulir.irb.hr [fulir.irb.hr]

- 2. Diuretic activity of some 4- and 3-thio-substituted 1,2,4-triazoles with fluorophenyl fragments | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 3. Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Chlorazanil from N-(4-chlorophenyl)-biguanide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Chlorazanil, a diuretic agent with a 1,3,5-triazine core. The primary focus of this document is the synthesis of this compound, chemically known as N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine, from its precursor, N-(4-chlorophenyl)-biguanide. This guide details the necessary starting materials, a step-by-step experimental protocol for the synthesis of both the biguanide precursor and this compound itself, and a summary of the expected quantitative data. Additionally, this guide presents the reaction pathway and a logical workflow for the synthesis, visualized through diagrams to facilitate a deeper understanding of the process.

Introduction

This compound is a molecule of interest in medicinal chemistry, primarily known for its diuretic properties.[1] Its chemical structure, N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine, features a substituted triazine ring, a common scaffold in pharmacologically active compounds.[1][2] The synthesis of this compound can be efficiently achieved through the cyclocondensation of N-(4-chlorophenyl)-biguanide with a suitable one-carbon electrophile, such as a formic acid ester. This method provides a direct and effective route to the desired 2,4-diamino-1,3,5-triazine structure.

This guide will first outline the synthesis of the starting material, N-(4-chlorophenyl)-biguanide, from readily available commercial reagents. Subsequently, a detailed protocol for the conversion of this biguanide into this compound will be presented.

Synthesis of N-(4-chlorophenyl)-biguanide

The synthesis of the biguanide precursor is a critical first step. It is typically prepared by the reaction of 4-chloroaniline with dicyandiamide in the presence of an acid catalyst.

Reaction Scheme

Caption: Synthesis of N-(4-chlorophenyl)-biguanide.

Experimental Protocol

A general procedure for the synthesis of N-arylbiguanides is as follows:

-

To a reaction vessel, add 4-chloroaniline (1.0 eq) and dicyandiamide (1.0 eq).

-

Add a suitable solvent, such as water or an alcohol, and a catalytic amount of a strong acid, like hydrochloric acid.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a base (e.g., sodium hydroxide solution) to precipitate the free biguanide base.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[3]

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 4-chloroaniline, Dicyandiamide | [3] |

| Solvent | Water or Ethanol | |

| Catalyst | Hydrochloric Acid | |

| Reaction Temperature | Reflux | |

| Yield | Typically high | |

| Melting Point | Varies based on purity | |

| Molecular Formula | C₈H₁₀ClN₅ | |

| Molecular Weight | 211.65 g/mol |

Synthesis of this compound from N-(4-chlorophenyl)-biguanide

The final step in the synthesis of this compound is the formation of the 1,3,5-triazine ring. This is achieved through the reaction of N-(4-chlorophenyl)-biguanide with a formic acid derivative, such as ethyl formate, in the presence of a base.

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Protocol

The following is a representative protocol for the synthesis of 2,4-diamino-1,3,5-triazine derivatives from biguanides:

-

In a round-bottom flask, dissolve N-(4-chlorophenyl)-biguanide (1.0 eq) in an anhydrous alcohol, such as methanol.

-

Add a solution of a strong base, for instance, sodium methoxide in methanol (1.1-1.5 eq), to the mixture.

-

To this basic solution, add ethyl formate (1.1-1.5 eq).

-

Stir the reaction mixture at room temperature or with gentle heating for a specified period, monitoring the reaction by TLC.

-

Once the reaction is complete, the solvent is removed under reduced pressure.

-

The resulting residue is then triturated with water to remove any inorganic salts.

-

The crude this compound is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data for this compound

| Parameter | Value | Reference |

| Starting Material | N-(4-chlorophenyl)-biguanide | |

| Reagent | Ethyl Formate | |

| Base | Sodium Methoxide | |

| Solvent | Anhydrous Methanol | |

| Reaction Temperature | Room temperature to reflux | |

| Yield | Varies (16-86% for analogous compounds) | |

| Melting Point | Not explicitly reported, but expected for a crystalline solid | |

| Molecular Formula | C₉H₈ClN₅ | |

| Molecular Weight | 221.64 g/mol |

Experimental Workflow and Logic

The overall synthesis of this compound from 4-chloroaniline can be visualized as a two-step process. The first step involves the formation of the open-chain biguanide precursor, which is then cyclized in the second step to form the stable aromatic 1,3,5-triazine ring of this compound.

Caption: Overall workflow for this compound synthesis.

Conclusion

The synthesis of this compound from N-(4-chlorophenyl)-biguanide represents a straightforward and efficient method for the preparation of this diaminotriazine derivative. The two-step process, involving the initial formation of the biguanide followed by a base-mediated cyclocondensation with a formic acid ester, is a versatile approach for the synthesis of various substituted 1,3,5-triazines. The protocols and data presented in this guide are intended to provide a solid foundation for researchers and scientists working on the synthesis and development of this compound and related compounds. Careful control of reaction conditions and appropriate purification techniques are key to obtaining a high-purity final product.

References

Chlorazanil: A Technical Overview of its Molecular Characteristics, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorazanil, a diuretic agent belonging to the triazine class of compounds, has been a subject of interest due to its physiological effects on renal function. This technical guide provides an in-depth overview of this compound, focusing on its molecular structure, IUPAC nomenclature, physicochemical properties, and toxicological profile. Furthermore, this document outlines detailed experimental protocols for its synthesis, the evaluation of its diuretic activity, and its analytical determination in biological matrices. A logical diagram illustrating its mechanism of action within the renal tubule is also presented to provide a comprehensive understanding of this compound for research and drug development purposes.

Molecular Structure and Nomenclature

This compound is chemically identified as a substituted 1,3,5-triazine derivative.

-

IUPAC Name: 2-N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine[1]

-

Molecular Formula: C₉H₈ClN₅[1]

-

Canonical SMILES: C1=CC(=CC=C1NC2=NC=NC(=N2)N)Cl[1]

-

InChI Key: YRZQHIVOIFJEEE-UHFFFAOYSA-N[1]

The molecular structure of this compound features a central triazine ring substituted with an amino group and a 4-chloroanilino group.

Physicochemical and Toxicological Data

A summary of the key physicochemical and toxicological properties of this compound is presented in Table 1. This data is crucial for its handling, formulation, and assessment of its biological interactions.

| Property | Value | Reference |

| Molecular Weight | 221.64 g/mol | [1] |

| Monoisotopic Mass | 221.0468230 Da | |

| XLogP3 | 2.1 | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 5 | |

| Rotatable Bond Count | 2 | |

| Solubility | Soluble in DMSO. | |

| Toxicity | Harmful if swallowed, Causes serious eye irritation. |

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process involving the reaction of cyanuric chloride with appropriate amines. The following is a plausible experimental protocol based on the synthesis of similar 1,3,5-triazine derivatives.

Objective: To synthesize 2-N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine (this compound).

Materials:

-

Cyanuric chloride

-

4-chloroaniline

-

Ammonia (aqueous solution)

-

Acetone

-

Sodium carbonate

-

Hydrochloric acid

-

Distilled water

-

Ice

-

Magnetic stirrer with heating plate

-

Round bottom flasks

-

Condenser

-

Buchner funnel and flask

-

Filtration paper

-

Beakers

-

pH meter or pH paper

Procedure:

-

Step 1: Synthesis of 2,4-dichloro-6-(4-chloroanilino)-1,3,5-triazine

-

Dissolve cyanuric chloride (1 equivalent) in acetone in a round bottom flask cooled in an ice bath.

-

In a separate beaker, dissolve 4-chloroaniline (1 equivalent) and sodium carbonate (1 equivalent) in water.

-

Slowly add the 4-chloroaniline solution to the cyanuric chloride solution with constant stirring, maintaining the temperature below 5°C.

-

After the addition is complete, continue stirring for 3-4 hours while allowing the reaction mixture to slowly warm to room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the precipitate using a Buchner funnel, wash with cold water, and dry under vacuum.

-

-

Step 2: Synthesis of 2-N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine (this compound)

-

Suspend the dried intermediate from Step 1 in a suitable solvent such as dioxane or ethanol in a round bottom flask.

-

Add an excess of aqueous ammonia solution to the suspension.

-

Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the resulting solid, wash with water, and then with a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

-

Characterize the final product by melting point, NMR, and mass spectrometry to confirm its identity and purity.

-

Biological Activity and Experimental Protocol for Diuretic Activity Assessment

This compound acts as a diuretic by inhibiting the reabsorption of sodium and chloride ions in the distal convoluted tubules of the kidneys.

Experimental Protocol: In-vivo Diuretic Activity in Rats

This protocol is a standard method for evaluating the diuretic activity of a test compound.

Objective: To determine the diuretic activity of this compound in a rat model.

Animals: Male or female Wistar or Sprague-Dawley rats (150-200 g).

Materials:

-

This compound

-

Furosemide (positive control)

-

Normal saline (0.9% NaCl, vehicle control)

-

Metabolic cages for urine collection

-

Oral gavage needles

-

Graduated cylinders

-

Flame photometer or ion-selective electrodes for electrolyte analysis

Procedure:

-

Animal Acclimatization and Preparation:

-

Acclimatize the rats to the laboratory conditions for at least one week.

-

House the animals in metabolic cages for 24 hours before the experiment to allow for adaptation.

-

Fast the animals overnight (18 hours) with free access to water.

-

-

Grouping and Dosing:

-

Divide the rats into three groups (n=6 per group):

-

Control Group: Receives normal saline (e.g., 25 mL/kg, p.o.).

-

Standard Group: Receives Furosemide (e.g., 20 mg/kg, p.o.) in normal saline.

-

Test Group: Receives this compound (at various doses, e.g., 25, 50, 100 mg/kg, p.o.) suspended in normal saline.

-

-

-

Urine Collection and Analysis:

-

Immediately after dosing, place each rat in an individual metabolic cage.

-

Collect urine at specified time intervals (e.g., every hour for the first 4-6 hours and then a cumulative collection at 24 hours).

-

Measure the total volume of urine for each animal.

-

Analyze the urine for sodium (Na⁺), potassium (K⁺), and chloride (Cl⁻) concentrations using a flame photometer or ion-selective electrodes.

-

-

Data Analysis:

-

Calculate the diuretic index (urine volume of the test group / urine volume of the control group).

-

Calculate the saluretic index for each electrolyte (electrolyte excretion in the test group / electrolyte excretion in the control group).

-

Compare the results of the this compound-treated group with the control and standard groups using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

-

Analytical Methodology

The determination of this compound in biological fluids is essential for pharmacokinetic and toxicological studies, as well as for anti-doping control. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for its sensitive and specific quantification.

Experimental Protocol: LC-MS/MS Analysis of this compound in Urine

Objective: To quantify this compound in human urine using LC-MS/MS.

Materials:

-

This compound analytical standard

-

Isotopically labeled internal standard (e.g., this compound-d4)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

-

Vortex mixer

-

Centrifuge

-

LC-MS/MS system (e.g., triple quadrupole)

Procedure:

-

Sample Preparation (Solid-Phase Extraction):

-

To 1 mL of urine sample, add the internal standard solution.

-

Precondition the SPE cartridge with methanol followed by water and then an equilibration buffer (e.g., phosphate buffer, pH 6).

-

Load the urine sample onto the SPE cartridge.

-

Wash the cartridge with a weak organic solvent to remove interferences.

-

Elute this compound and the internal standard with an appropriate elution solvent (e.g., methanol containing formic acid).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Conditions:

-

LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and its internal standard. For example, for this compound (m/z 222.1), a potential transition could be to a major fragment ion.

-

-

Quantification:

-

Construct a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the concentration of this compound in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Mechanism of Action

The primary mechanism of action of this compound as a diuretic is the inhibition of the Na⁺-Cl⁻ symporter in the distal convoluted tubule of the nephron. This inhibition leads to a decrease in the reabsorption of sodium and chloride ions from the tubular fluid back into the blood. As a result, more sodium and chloride remain in the tubule, osmotically retaining water and leading to increased urine output (diuresis).

Caption: Mechanism of action of this compound in the distal convoluted tubule.

Conclusion

This technical guide provides a comprehensive overview of this compound, from its fundamental molecular properties to detailed experimental protocols for its synthesis and biological evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development, facilitating further investigation and understanding of this diuretic agent. The provided protocols offer a solid foundation for conducting research on this compound and similar compounds.

References

Preliminary In Vivo Toxicity of Chlorazanil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorazanil, a diuretic of the triazine class, has a history of clinical use. However, publicly available in vivo toxicity data is limited, presenting a challenge for modern safety and risk assessment. This technical guide synthesizes the available information on the in vivo toxicity of this compound, providing a framework for researchers and drug development professionals. Due to the scarcity of specific quantitative data, this document also outlines general toxicological principles and methodologies relevant to the assessment of compounds like this compound.

Introduction

Known Toxicological Profile

The primary available toxicological information for this compound is derived from general hazard classifications. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

-

Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1]

These classifications indicate a moderate level of acute oral toxicity and a significant potential for eye irritation upon direct contact.

A study on the subchronic toxicity of this compound in experimental animals was published in 1960 by D. Kupke in "Das Deutsche Gesundheitswesen". However, the detailed quantitative data and experimental protocols from this study are not widely accessible.

Quantitative Toxicity Data

A thorough review of publicly accessible scientific literature and toxicological databases did not yield specific quantitative in vivo toxicity data, such as LD50 (median lethal dose) values, for this compound. The following table is provided as a template for presenting such data, should it become available through future studies.

| Parameter | Test Species | Route of Administration | Value | Reference |

| LD50 | e.g., Rat, Mouse | Oral | Data Not Available | |

| LD50 | e.g., Rat, Mouse | Intravenous | Data Not Available | |

| LD50 | e.g., Rabbit | Dermal | Data Not Available | |

| NOAEL | e.g., Rat | (Sub)chronic Oral | Data Not Available | |

| LOAEL | e.g., Rat | (Sub)chronic Oral | Data Not Available |

NOAEL: No-Observed-Adverse-Effect Level LOAEL: Lowest-Observed-Adverse-Effect Level

Experimental Protocols

Detailed experimental protocols for in vivo toxicity studies of this compound are not currently available in the public domain. The following represents a generalized workflow for conducting such studies, based on established toxicological methodologies.

Acute Oral Toxicity Study (General Protocol)

A standardized acute oral toxicity study would typically follow OECD Guideline 423 (Acute Toxic Class Method) or OECD Guideline 420 (Fixed Dose Procedure).

Subchronic and Chronic Toxicity Studies (General Protocol)

These studies would involve repeated daily dosing over a period of, for example, 28 days (subacute), 90 days (subchronic), or longer (chronic) to determine the No-Observed-Adverse-Effect Level (NOAEL).

Presumed Mechanism of Action and Potential Toxicological Pathways

As a triazine diuretic, this compound is presumed to act on the kidneys. The primary mechanism of its therapeutic action, and potentially its toxicity at higher doses, involves the inhibition of the Na+/Cl- symporter in the distal convoluted tubule.

Gaps in Knowledge and Future Directions

The significant lack of publicly available, modern in vivo toxicity data for this compound represents a major knowledge gap. To address this, the following studies are recommended:

-

Acute Toxicity Studies: Determination of LD50 values via oral, dermal, and intravenous routes in rodent models.

-

Subchronic and Chronic Toxicity Studies: 90-day and longer-term studies in a relevant animal model to establish a NOAEL and identify target organs for toxicity.

-

Genotoxicity and Carcinogenicity Studies: Assessment of the mutagenic and carcinogenic potential of this compound.

-

Reproductive and Developmental Toxicity Studies: Evaluation of potential effects on fertility and embryonic development.

Conclusion

While this compound has a known therapeutic use as a diuretic, a comprehensive understanding of its in vivo toxicity profile is lacking. The available information is limited to general hazard classifications. For a thorough risk and safety assessment in line with current regulatory standards, further in vivo studies are essential. The experimental workflows and potential mechanisms of toxicity outlined in this guide provide a foundational framework for future research in this area. Researchers and drug development professionals should exercise caution and consider the need for further toxicological evaluation when working with this compound.

References

In-Depth Technical Guide: Solubility and Stability of Chlorazanil in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Chlorazanil, a diuretic agent, in common laboratory solvents. The information compiled herein is intended to support research, development, and quality control activities by providing essential data on the compound's behavior in various chemical environments.

Introduction to this compound

This compound, with the chemical name N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine, is a triazine derivative. It is essential for researchers to understand its fundamental physical and chemical properties, particularly its solubility and stability, to ensure the accuracy and reproducibility of experimental results.

Chemical Structure:

Molecular Formula: C₉H₈ClN₅ Molecular Weight: 221.64 g/mol [1] CAS Number: 500-42-5[1]

Solubility of this compound

The solubility of a compound is a critical parameter for a wide range of laboratory procedures, including the preparation of stock solutions, formulation development, and analytical method development. While comprehensive quantitative data for this compound's solubility in all common laboratory solvents is not extensively published, the available information is summarized below.

Data Presentation: this compound Solubility

| Solvent | Chemical Formula | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 110 mg/mL | Requires sonication and warming for dissolution.[2][3] |

| Water | H₂O | Generally Insoluble | Qualitative data suggests very low solubility. |

| Ethanol | C₂H₅OH | Moderately Soluble | Quantitative data not available. |

| Methanol | CH₃OH | Moderately Soluble | Quantitative data not available. |

| Acetone | C₃H₆O | Moderately Soluble | Quantitative data not available. |

| Acetonitrile | C₂H₃N | Moderately Soluble | Quantitative data not available. |

It is important to note that the hydrochloride salt form of this compound (this compound Hydrochloride, CAS No. 2019-25-2) may exhibit different solubility characteristics.[4]

Stability of this compound

Understanding the chemical stability of this compound is crucial for determining appropriate storage conditions, predicting its shelf-life, and developing stability-indicating analytical methods. Stability studies involve subjecting the compound to various stress conditions to identify potential degradation pathways and products.

General Stability Profile

-

Solid State: As a powder, this compound is reported to be stable for 3 years when stored at -20°C and for 2 years at 4°C.

-

In Solution: When dissolved in a solvent, it is recommended to store the solution at -80°C (stable for up to 2 years) or -20°C (stable for up to 1 year).

Forced Degradation and Potential Pathways

The primary degradation pathways for compounds with a triazine core and amino groups often involve:

-

Hydrolysis: The triazine ring can be susceptible to cleavage under acidic or basic conditions. The amino groups can also undergo hydrolysis. Studies on other triazine herbicides have shown that they can be sensitive to acidic conditions.

-

Oxidation: The amino groups and the aromatic ring can be susceptible to oxidation, leading to the formation of various degradation products.

-

Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of the molecule.

Experimental Protocols

Detailed experimental protocols are fundamental for ensuring consistency and accuracy in solubility and stability testing. The following sections outline standardized methodologies.

Protocol for Solubility Determination (Shake-Flask Method)

This method is a standard procedure for determining the equilibrium solubility of a compound.

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the solution by centrifugation or filtration. Ensure the filtration apparatus does not adsorb the solute.

-

Quantification: Accurately dilute a known volume of the supernatant and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility in mg/mL or other appropriate units based on the measured concentration and the dilution factor.

Protocol for Forced Degradation Study

This protocol outlines a general procedure for investigating the stability of this compound under various stress conditions.

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the drug solution with an acid (e.g., 0.1 N HCl) and heat (e.g., 60-80 °C) for a specified time. Neutralize the solution before analysis.

-

Basic Hydrolysis: Treat the drug solution with a base (e.g., 0.1 N NaOH) and heat (e.g., 60-80 °C) for a specified time. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature for a specified time.

-

Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 100 °C) for a specified duration. Also, reflux the drug solution at an elevated temperature.

-

Photolytic Degradation: Expose the drug solution to a known intensity of UV and visible light for a specified duration. A control sample should be kept in the dark.

-

-

Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method. The method should be capable of separating the intact drug from all potential degradation products.

-

Data Evaluation:

-

Determine the percentage of degradation of this compound.

-

Identify and characterize the degradation products using techniques like LC-MS/MS and NMR.

-

Establish the degradation pathway of the molecule.

-

Visualizations

Experimental Workflow for Solubility and Stability Testing

Caption: General workflow for determining the solubility and stability of this compound.

Potential Degradation Pathways of this compound

Caption: Postulated degradation pathways for this compound based on its chemical structure.

Conclusion

This technical guide consolidates the currently available information on the solubility and stability of this compound in common laboratory solvents. While quantitative solubility data is limited primarily to DMSO, the provided protocols offer a framework for systematic determination in other solvents. The stability profile indicates that this compound is relatively stable under recommended storage conditions, but further forced degradation studies are necessary to fully elucidate its degradation pathways and products. The information and methodologies presented here are intended to be a valuable resource for scientists and researchers working with this compound.

References

Unveiling Chlorazanil: A Historical and Technical Guide for Researchers

An In-depth Exploration of the Discovery, Development, and Mechanism of the Triazine Diuretic Chlorazanil

Introduction

This compound, a diamino-1,3,5-triazine derivative, emerged in the late 1950s as a novel diuretic agent.[1] This technical guide provides a comprehensive historical and scientific overview of this compound, tailored for researchers, scientists, and drug development professionals. The document delves into its discovery, synthesis, mechanism of action, and key experimental findings, presenting available data in a structured format to facilitate further research and understanding of this compound.

Discovery and Early Development

While the precise initial discovery and patenting documentation from the 1950s remains elusive in readily available digital archives, scientific literature from the early 1960s confirms its investigation as a new therapeutic agent. Toxicological studies on this compound were being conducted as early as 1960, indicating its status as a compound of interest for clinical development during that period.

A significant aspect of this compound's chemical history is its close relationship with the antimalarial drug proguanil. Proguanil undergoes metabolism in the human body to form N-(4-chlorophenyl)-biguanide.[1][2][3] This biguanide derivative serves as a direct chemical precursor for the synthesis of this compound through a cyclization reaction, typically in the presence of formic acid or its esters.[2] This link has important implications, particularly in the context of sports anti-doping, where the detection of this compound can potentially arise from the use of proguanil.

Chemical Synthesis

The synthesis of this compound can be inferred from its structure and the established chemistry of s-triazine derivatives. A plausible and documented synthetic pathway involves the reaction of a precursor, N-(4-chlorophenyl)-biguanide, with a one-carbon electrophile like formic acid.

Experimental Protocol: Synthesis of this compound from N-(4-chlorophenyl)-biguanide

Materials:

-

N-(4-chlorophenyl)-biguanide

-

Formic acid (or a suitable ester thereof)

-

Appropriate solvent (e.g., a high-boiling point inert solvent)

-

Standard laboratory glassware and purification apparatus (e.g., for recrystallization)

Methodology:

-

Reaction Setup: N-(4-chlorophenyl)-biguanide is dissolved in a suitable solvent.

-

Reagent Addition: An excess of formic acid is added to the solution.

-

Heating: The reaction mixture is heated to reflux to facilitate the cyclization and formation of the triazine ring.

-

Monitoring: The progress of the reaction can be monitored using techniques such as thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the crude product is isolated. Purification is typically achieved through recrystallization from an appropriate solvent to yield pure this compound.

Caption: Synthetic relationship between Proguanil and this compound.

Pharmacological Profile

Mechanism of Action

This compound is classified as a diuretic agent. Its primary mechanism of action is believed to be the inhibition of sodium and chloride reabsorption in the distal convoluted tubule of the nephron. This action is similar to that of the thiazide class of diuretics. By blocking the reabsorption of these electrolytes, this compound increases their excretion in the urine, leading to an osmotic increase in water excretion.

Further studies in animal models have revealed a potential secondary mechanism or a related physiological effect. In conscious dogs, intravenous administration of this compound was shown to significantly enhance the urinary excretion of prostaglandins E2 and F2alpha. This effect peaked within 15-30 minutes of administration. The study suggested that this compound might increase renal prostaglandin synthesis, potentially by increasing the availability of precursors. However, the direct impact of this prostaglandin release on the diuretic effect remains to be fully elucidated.

Caption: Proposed mechanism of action of this compound.

Pharmacokinetics

Detailed pharmacokinetic data for this compound in humans, including bioavailability, volume of distribution, clearance, and half-life, are not well-documented in modern literature. Studies on the metabolism and excretion of triazine herbicides in humans suggest that these compounds are generally metabolized and excreted in the urine. For this compound specifically, its formation from the proguanil metabolite N-(4-chlorophenyl)-biguanide and its subsequent detection in urine are established.

Quantitative Data

Quantitative data on the potency and efficacy of this compound are scarce in the currently available literature. The following table summarizes the key known parameters.

| Parameter | Value/Description | Species | Source |

| Chemical Formula | C₉H₈ClN₅ | - | - |

| Molar Mass | 221.65 g/mol | - | - |

| CAS Number | 500-42-5 | - | - |

| In Vivo Effect | 5-10 fold increase in urinary prostaglandin E2 and F2alpha excretion | Dog | |

| In Vitro Effect | Moderate inhibition of 15-OH-prostaglandin dehydrogenase | - |

Experimental Protocols

In Vivo Assessment of Diuretic Activity in Animal Models

The following is a generalized protocol for evaluating the diuretic activity of a compound like this compound in a rat model, based on common methodologies in pharmacology.

Objective: To determine the effect of this compound on urine volume and electrolyte excretion in rats.

Animals: Male or female Wistar or Sprague-Dawley rats.

Materials:

-

This compound

-

Vehicle control (e.g., saline or a suitable solvent)

-

Positive control (e.g., a known diuretic like hydrochlorothiazide)

-

Metabolic cages for urine collection

-

Equipment for measuring urine volume and electrolyte concentrations (Na+, K+, Cl-)

Methodology:

-

Acclimatization: Animals are acclimatized to the laboratory conditions for a specified period.

-

Fasting: Animals are typically fasted overnight with free access to water before the experiment.

-

Hydration: A saline load is administered orally to ensure adequate hydration and urine flow.

-

Dosing: Animals are divided into groups and administered the vehicle, positive control, or different doses of this compound orally or via another appropriate route.

-

Urine Collection: Animals are placed in individual metabolic cages, and urine is collected at predetermined time intervals (e.g., every hour for several hours).

-

Analysis: The volume of urine collected from each animal is measured. The concentrations of sodium, potassium, and chloride in the urine samples are determined using a flame photometer or ion-selective electrodes.

-

Data Analysis: The diuretic activity is assessed by comparing the urine volume and electrolyte excretion in the this compound-treated groups with the vehicle control group.

Caption: Workflow for in vivo diuretic activity assessment.

Conclusion

This compound represents an early example of a synthetic diuretic from the triazine class of compounds. While its clinical use appears to have been superseded by newer agents, its historical development and pharmacology remain of interest to medicinal chemists and drug discovery scientists. The intriguing link to the antimalarial drug proguanil highlights the unexpected metabolic relationships that can exist between xenobiotics. Further research into historical archives may yet uncover more detailed quantitative data and the original rationale behind the development of this compound, providing valuable insights into the evolution of diuretic therapy.

References

In-Depth Technical Guide to Chlorazanil: Chemical Properties, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorazanil is a diuretic agent belonging to the triazine class of compounds. It exerts its physiological effect primarily through the inhibition of the sodium-chloride cotransporter (NCC) in the distal convoluted tubules of the kidneys, leading to increased excretion of sodium, chloride, and water. This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, a detailed synthesis protocol, its mechanism of action with a focus on its interaction with the sodium-chloride cotransporter, and relevant experimental protocols for its study.

Chemical Identifiers and Properties

This compound and its hydrochloride salt are the common forms of this compound. Their key chemical identifiers and properties are summarized below.

Table 1: Chemical Identifiers for this compound

| Identifier | This compound | This compound Hydrochloride |

| CAS Number | 500-42-5[1] | 2019-25-2[2] |

| IUPAC Name | 2-N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine[1] | 2-N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine;hydrochloride[2] |

| Molecular Formula | C₉H₈ClN₅[1] | C₉H₉Cl₂N₅ |

| Molecular Weight | 221.64 g/mol | 258.10 g/mol |

| SMILES | C1=CC(=CC=C1NC2=NC=NC(=N2)N)Cl | C1=CC(=CC=C1NC2=NC=NC(=N2)N)Cl.Cl |

| InChI | InChI=1S/C9H8ClN5/c10-6-1-3-7(4-2-6)14-9-13-5-12-8(11)15-9/h1-5H,(H3,11,12,13,14,15) | InChI=1S/C9H8ClN5.ClH/c10-6-1-3-7(4-2-6)14-9-13-5-12-8(11)15-9;/h1-5H,(H3,11,12,13,14,15);1H |

| InChIKey | YRZQHIVOIFJEEE-UHFFFAOYSA-N | UYCMHUVQSSDLAM-UHFFFAOYSA-N |

| PubChem CID | 10374 | 23616906 |

| EINECS Number | 207-904-6 | 217-962-4 |

Synthesis of this compound

The synthesis of this compound can be achieved through the cyclization of a substituted biguanide. The following protocol is based on established methods for the synthesis of 2,4-diamino-1,3,5-triazines.

Experimental Protocol: Synthesis of this compound

Materials:

-

p-Chlorophenyl biguanide hydrochloride

-

Anhydrous methanol

-

Sodium methoxide

-

Ethyl formate

-

Standard laboratory glassware

-

Magnetic stirrer

-

Reflux condenser

Procedure:

-

Preparation of the reaction mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-chlorophenyl biguanide hydrochloride (1 equivalent) in anhydrous methanol.

-

Addition of base: Cool the solution in an ice bath and add a solution of sodium methoxide (2 equivalents) in anhydrous methanol dropwise.

-

Addition of the cyclizing agent: To the cooled mixture, add ethyl formate (1.5 equivalents) dropwise.

-

Reaction: Allow the reaction mixture to stir at room temperature for 2 hours, then heat to reflux for 4-6 hours.

-

Work-up and purification: After cooling, the precipitated product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent such as an ethanol/water mixture to yield pure this compound.

Diagram 1: Synthetic Pathway of this compound

Caption: Synthetic route for this compound.

Mechanism of Action: Inhibition of the Sodium-Chloride Cotransporter (NCC)

This compound's diuretic effect stems from its interaction with the sodium-chloride cotransporter (NCC), a key protein in the regulation of salt reabsorption in the kidneys. The NCC is located in the apical membrane of the distal convoluted tubule cells.

By inhibiting the NCC, this compound blocks the reabsorption of sodium (Na⁺) and chloride (Cl⁻) ions from the tubular fluid back into the blood. This leads to a higher concentration of these ions in the tubular fluid, which in turn osmotically retains water, resulting in increased urine output (diuresis).

Recent cryo-electron microscopy studies of the human NCC have provided insights into the binding of thiazide-like diuretics. These studies suggest that these inhibitors bind to a site that overlaps with the chloride binding site, thereby preventing the transport of both sodium and chloride ions.

Diagram 2: Mechanism of Action of this compound

Caption: Inhibition of NCC by this compound.

Experimental Protocols

In Vivo Assessment of Diuretic Activity in Rats

This protocol provides a general framework for evaluating the diuretic activity of this compound in a rat model.

Materials:

-

Male Wistar rats (150-200 g)

-

Metabolic cages

-

This compound

-

Vehicle (e.g., 0.9% saline with a suspending agent)

-

Standard diuretic (e.g., Furosemide)

-

Oral gavage needles

-

Graduated cylinders

Procedure:

-

Acclimatization: House the rats in metabolic cages for 24-48 hours before the experiment to allow for acclimatization. Provide free access to food and water.

-

Fasting: Withhold food but not water for 18 hours before the experiment.

-

Grouping and Dosing: Divide the rats into groups (n=6 per group):

-

Group 1: Vehicle control

-

Group 2: this compound (test dose)

-

Group 3: Standard diuretic (e.g., Furosemide, 10 mg/kg)

-

-

Administration: Administer the respective substances orally by gavage.

-

Urine Collection: Place the rats back into the metabolic cages immediately after dosing. Collect urine at regular intervals (e.g., every hour for 5 hours) and measure the total volume.

-

Analysis: Compare the urine output of the this compound-treated group with the vehicle control and the standard diuretic group. The concentration of electrolytes (Na⁺, K⁺, Cl⁻) in the urine can also be measured to assess the saluretic and natriuretic effects.

Diagram 3: Experimental Workflow for Diuretic Activity Assay

References

Basic Pharmacokinetic Profile of Chlorazanil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorazanil is a triazine derivative that was introduced as a diuretic agent in the late 1950s.[1] Despite its long history, detailed pharmacokinetic data in the public domain is scarce. Recently, this compound has garnered significant attention in the field of anti-doping science due to its unexpected detection in athletes, which has been linked to the use of the antimalarial drug Proguanil.[1] This guide provides a comprehensive overview of the known pharmacokinetic aspects of this compound, with a particular focus on its metabolic formation, mechanism of action, and analytical detection. Given the limited direct studies on this compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile, this guide also contextualizes its properties by referencing its precursors and related diuretic compounds, while clearly indicating the existing data gaps.

Pharmacokinetic Profile

Absorption

Specific data regarding the absorption of this compound following oral administration is not available in the reviewed literature.

Distribution

Information on the distribution of this compound within the body, including its volume of distribution and the extent of its binding to plasma proteins, is not available in the reviewed literature.

Metabolism

The most well-documented aspect of this compound's metabolism is its formation from the antimalarial drug Proguanil. Proguanil is metabolized in the liver to its active metabolite, cycloguanil, and another metabolite, N-(4-chlorophenyl)-biguanide. This latter compound serves as a direct chemical precursor to this compound.[2][3] The conversion of N-(4-chlorophenyl)-biguanide to this compound can occur in the presence of molecules like formic acid or formaldehyde.[1] The initial metabolism of Proguanil is primarily mediated by the cytochrome P450 enzyme CYP2C19.

Below is a diagram illustrating the metabolic pathway from Proguanil to this compound.

While direct pharmacokinetic data for this compound is lacking, some parameters for its precursor, Proguanil, and the intermediate metabolite have been reported.

| Compound | Parameter | Value | Species | Reference |

| Proguanil | Elimination Half-Life (t½) | ~14.6 - 20.6 hours | Human | |

| Time to Peak Plasma Concentration (Tmax) | 2 - 3 hours | Human | ||

| N-(4-chlorophenyl)-biguanide | Time to Plateau Plasma Concentration | ~6 hours | Human |

Excretion

Specific data on the excretion pathways and clearance rates of this compound are not available in the reviewed literature. As a diuretic, it is expected to be eliminated primarily via the kidneys, but this has not been quantitatively documented.

Mechanism of Action

This compound is classified as a diuretic agent. Its mechanism of action is thought to involve the inhibition of sodium and chloride reabsorption in the distal convoluted tubule of the nephron. By blocking this reabsorption, this compound increases the excretion of sodium, chloride, and water from the body.

An older study in dogs also suggested that this compound can enhance the urinary excretion of prostaglandins (PGE2 and PGF2α), though the clinical significance of this finding is unclear.

The following diagram illustrates the proposed site of action of this compound in the nephron.

Experimental Protocols

The detection of this compound in biological samples, particularly urine, is of significant interest in anti-doping analysis. The standard method employed is high-resolution mass spectrometry.

Analysis of this compound in Urine by LC-HR/HRMS

This protocol is based on the methodologies described for the detection of this compound in anti-doping contexts.

1. Sample Preparation:

- Collect a urine sample.

- Perform a protein precipitation step by adding a solvent such as acetonitrile.

- Centrifuge the sample to pellet the precipitated proteins.

- The supernatant can be further purified using solid-phase extraction (SPE) with a C18 cartridge.

- Elute the analyte from the SPE cartridge using an appropriate solvent (e.g., chloroform or methanol).

- Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.

2. Chromatographic Separation:

- Technique: High-Performance Liquid Chromatography (HPLC).

- Column: A C18 reversed-phase column is typically used.

- Mobile Phase: A gradient of acetonitrile and water (or an aqueous buffer) is suitable for separation.

- Flow Rate: A typical flow rate would be in the range of 0.2-0.5 mL/min.

3. Mass Spectrometric Detection:

- Technique: High-Resolution/High-Accuracy Mass Spectrometry (HR/HRMS), often using an Orbitrap mass analyzer.

- Ionization: Electrospray ionization (ESI) in positive mode.

- Data Acquisition: Full scan mode to detect the precursor ion of this compound, followed by tandem mass spectrometry (MS/MS) to generate a fragmentation pattern for confirmation.

The workflow for this analytical procedure is depicted below.

Toxicology Summary

An early study from 1960 investigated the subchronic toxicity of this compound in animal models. The research indicated that the primary target organs for toxicity were the kidney and the liver. However, detailed dose-response data and the specific nature of the pathologies were not available in the reviewed abstract.

Conclusion

The pharmacokinetic profile of this compound is not well-characterized in the scientific literature, with significant gaps in our understanding of its absorption, distribution, and excretion. The most prominent and well-documented aspect of its pharmacokinetics is its formation from the metabolic breakdown of the antimalarial drug Proguanil. This metabolic link is of high importance in the context of sports anti-doping, where the detection of this compound may not be indicative of direct administration. Its proposed mechanism of action as a diuretic is consistent with other drugs that act on the distal convoluted tubule. Future research is needed to establish a complete ADME profile for this compound to better understand its disposition and potential for drug-drug interactions.

References

Methodological & Application

Application Note: High-Throughput Analysis of Chlorazanil in Human Urine by LC-MS/MS

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Chlorazanil in human urine. The protocol employs a straightforward sample preparation procedure and utilizes the high selectivity and sensitivity of tandem mass spectrometry to achieve low limits of detection. This method is suitable for clinical research, toxicological screening, and pharmacokinetic studies involving this compound.

Introduction

This compound is a triazine derivative that has been investigated for its diuretic properties.[1] Accurate and reliable measurement of this compound in biological matrices such as urine is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. LC-MS/MS offers superior sensitivity and specificity compared to other analytical techniques, making it the method of choice for bioanalytical studies.[2] This note provides a detailed protocol for the extraction and quantification of this compound from human urine.

Methodology

Sample Preparation

A supported liquid extraction (SLE) method is employed for the efficient extraction of this compound from the urine matrix. This technique offers high recovery and cleaner extracts compared to traditional liquid-liquid extraction.

LC-MS/MS Analysis

Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of ammonium acetate and methanol. Detection is performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used for quantification, ensuring high selectivity.

Quantitative Data

The following table summarizes the typical performance characteristics of this method, based on data from the analysis of structurally related triazine herbicides. These values should be considered as a starting point for method validation.

| Parameter | Result |

| Linearity (r²) | >0.99 |

| Limit of Detection (LOD) | 0.1 ng/mL |

| Limit of Quantification (LOQ) | 0.5 ng/mL |

| Recovery | 85 - 105% |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 15% |

Experimental Protocols

Materials and Reagents

-

This compound analytical standard

-

Atrazine-d5 (Internal Standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Ammonium Acetate (reagent grade)

-

Formic Acid (LC-MS grade)

-

Deionized Water (18.2 MΩ·cm)

-

Human Urine (drug-free)

-

Supported Liquid Extraction (SLE) 96-well plates

Standard and Quality Control Sample Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and Atrazine-d5 in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in a 50:50 methanol:water mixture to create calibration standards ranging from 0.5 ng/mL to 500 ng/mL.

-

Internal Standard Working Solution (100 ng/mL): Dilute the Atrazine-d5 stock solution in a 50:50 methanol:water mixture.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 1.5 ng/mL, 75 ng/mL, and 400 ng/mL) by spiking drug-free human urine with the appropriate amount of this compound working standard solution.

Sample Preparation Protocol

-

Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.

-

To 200 µL of urine sample, calibrator, or QC, add 25 µL of the 100 ng/mL Atrazine-d5 internal standard working solution and vortex briefly.

-

Load the entire volume onto a well of a 96-well SLE plate.

-

Allow the sample to absorb into the sorbent for 5 minutes.

-

Add 900 µL of methyl tert-butyl ether (MTBE) to each well and allow it to percolate through the sorbent under gravity for 5 minutes.

-

Apply a low positive pressure or vacuum to elute the entire volume into a clean 96-well collection plate.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (95:5 Water:Methanol with 0.1% Formic Acid).

-

Vortex briefly and inject 10 µL into the LC-MS/MS system.

LC-MS/MS Parameters

Liquid Chromatography (LC) Parameters:

| Parameter | Value |

| Column | C18, 2.1 x 100 mm, 3.5 µm |

| Mobile Phase A | 5 mM Ammonium Acetate in Water with 0.1% Formic Acid |

| Mobile Phase B | Methanol with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Gradient | 5% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions |

Mass Spectrometry (MS) Parameters:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 4000 V |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow (Desolvation) | 800 L/hr |

| Gas Flow (Cone) | 50 L/hr |

| Collision Gas | Argon |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| This compound (Quantifier) | 222.1 | 180.1 | 100 | 25 |

| This compound (Qualifier) | 222.1 | 128.0 | 100 | 35 |

| Atrazine-d5 (IS) | 220.7 | 178.7 | 100 | 22 |

Note: Collision energies are starting points and should be optimized for the specific instrument used.

Visualizations

Caption: Experimental workflow for this compound detection in urine.